

Concanamycin F: A Technical Guide to its Chemical Structure and Biological Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Concanamycin F is a potent macrolide antibiotic belonging to the concanamycin family, a group of natural products isolated from Streptomyces species.[1][2] Like other members of its class, Concanamycin F exhibits a range of biological activities, including antifungal, antiviral, immunosuppressive, and cytotoxic effects.[3] Its primary mechanism of action is the specific and potent inhibition of vacuolar-type H+-ATPase (V-ATPase), a proton pump crucial for the acidification of intracellular organelles.[3][4] This detailed technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Concanamycin F, with a focus on its mechanism of action and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

Concanamycin F is a complex macrolide characterized by an 18-membered lactone ring.[2] Its chemical structure is closely related to other concanamycins, such as the more extensively studied Concanamycin A.

Table 1: Physicochemical Properties of Concanamycin F



Property	Value	Reference
Molecular Formula	C39H64O10	[1][3]
Molecular Weight	692.92 g/mol	[3]
Appearance	Data not available	
Melting Point	Data not available	
Solubility	Data not available for Concanamycin F specifically. Concanamycin A is soluble in DMSO, methanol, and ethanol, with poor water solubility.[5][6]	[5][6]
CAS Number	144539-92-4	[1]

Biological Activity and Mechanism of Action

The primary biological target of **Concanamycin F** is the vacuolar-type H+-ATPase (V-ATPase). [3][4] V-ATPases are ATP-dependent proton pumps responsible for acidifying various intracellular compartments, including lysosomes, endosomes, and the Golgi apparatus. The inhibition of V-ATPase disrupts these essential cellular processes.

V-ATPase Inhibition

Concanamycin F is a highly potent inhibitor of V-ATPase, with a reported inhibitory constant (Ki) in the nanomolar range (Ki = 0.02 nM).[3] This inhibition is highly specific, with significantly lower activity against other types of ATPases, such as F-type and P-type ATPases. The structure-activity relationship studies of the **concanamycin f**amily indicate that both the 18-membered macrolide ring and the 6-membered hemiketal ring are crucial for the potent inhibitory activity.[2]

Downstream Cellular Effects

The inhibition of V-ATPase by **Concanamycin F** leads to a cascade of downstream cellular effects, including:

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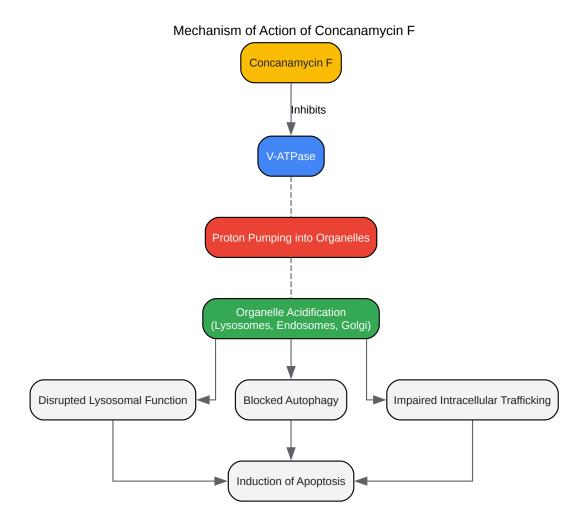




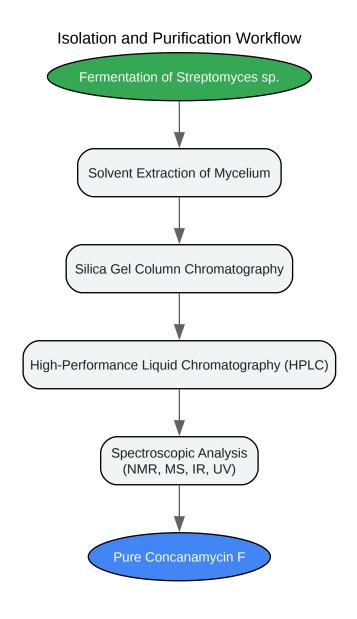
- Inhibition of Lysosomal Acidification: By blocking proton pumping into lysosomes,
 Concanamycin F prevents the acidification of these organelles, which is essential for the activity of lysosomal hydrolases involved in degradation pathways.[2]
- Disruption of Autophagy: Autophagy is a cellular process for degrading and recycling cellular components, which relies on the fusion of autophagosomes with lysosomes. By inhibiting lysosomal function, concanamycins block the final steps of autophagy.
- Impairment of Intracellular Trafficking: The proper functioning of the Golgi apparatus and endosomes is dependent on the pH gradients maintained by V-ATPases. Inhibition by concanamycins can lead to swelling of the Golgi and disruption of protein trafficking.[7]
- Induction of Apoptosis: In several cell lines, the disruption of cellular homeostasis caused by V-ATPase inhibition can trigger programmed cell death, or apoptosis.[6][8]

The following diagram illustrates the mechanism of action of **Concanamycin F**.









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